Diglyme nickel dibromide
CAS No.: 312696-09-6
Cat. No.: VC3795969
Molecular Formula: C6H14Br2NiO3
Molecular Weight: 352.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 312696-09-6 |
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Molecular Formula | C6H14Br2NiO3 |
Molecular Weight | 352.67 g/mol |
IUPAC Name | dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane |
Standard InChI | InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2 |
Standard InChI Key | RRSIMIHTHWYRRA-UHFFFAOYSA-L |
SMILES | COCCOCCOC.[Ni](Br)Br |
Canonical SMILES | COCCOCCOC.[Ni](Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Diglyme nickel dibromide consists of a nickel(II) center coordinated to two bromide anions and a diglyme ligand. The diglyme molecule (C₆H₁₄O₃) acts as a tridentate ligand, binding through its three oxygen atoms to form a stable octahedral geometry around the nickel ion. This coordination stabilizes the nickel center, enhancing its catalytic activity by modulating electron density and steric effects .
Physicochemical Properties
While direct data on the physical properties of diglyme nickel dibromide remain limited, analogous nickel complexes provide insights. For instance, the related ethylene glycol dimethyl ether (DME) complex, NiBr₂·DME, exhibits a melting point of 186–188°C and solubility in polar solvents like methanol and water . Diglyme’s larger ether backbone likely increases solubility in nonpolar media compared to DME, though experimental verification is warranted. The compound’s moisture sensitivity necessitates storage under inert atmospheres, a common trait among nickel halide complexes .
Synthetic Approaches
The synthesis of diglyme nickel dibromide typically involves the reaction of anhydrous nickel(II) bromide with diglyme in a controlled environment. A representative procedure entails:
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Dissolving NiBr₂ in anhydrous diglyme under nitrogen.
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Refluxing the mixture to promote ligand coordination.
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Isolating the product via crystallization or solvent removal .
This method parallels the preparation of NiBr₂·DME, where nickel bromide reacts with 1,2-dimethoxyethane . The diglyme analogue’s synthesis likely requires stringent anhydrous conditions to prevent hydrolysis, given nickel’s propensity to form hydrated species.
Catalytic Applications in Organic Synthesis
Diglyme nickel dibromide’s primary utility lies in its role as a precatalyst for cross-coupling reactions. Its ability to mediate enantioconvergent transformations with unactivated substrates distinguishes it from conventional palladium catalysts.
Enantioselective C(sp³)–C(sp³) Cross-Coupling
In a landmark study, NiBr₂·diglyme facilitated the coupling of α-silylated allylic bromides with primary alkylzinc reagents, achieving high enantiomeric ratios (e.r. up to 99:1) and regioselectivity (E/Z >98:2) . Key reaction parameters include:
Parameter | Value/Detail |
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Catalyst | NiBr₂·diglyme (5 mol%) |
Ligand | Chiral Pybox L4 (6 mol%) |
Solvent | DMA (dimethylacetamide) |
Temperature | Room temperature (25°C) |
Yield | 80–90% |
Enantiomeric Ratio | 92:8 to 99:1 (depending on substrate) |
This protocol demonstrated broad functional group tolerance, accommodating esters, ethers, and halides without side reactions. The silyl group’s dual role as a directing moiety and synthetic handle enabled subsequent derivatization, underscoring the method’s versatility .
Mechanistic Insights
The catalytic cycle proceeds through a nickel(0)/nickel(II) redox mechanism:
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Reduction: NiBr₂·diglyme is reduced by zinc to active Ni(0).
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Oxidative Addition: The allylic bromide undergoes oxidative addition to Ni(0), forming a π-allyl Ni(II) intermediate.
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Transmetallation: Alkylzinc reagent transfers its alkyl group to nickel.
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Reductive Elimination: C–C bond formation releases the product and regenerates Ni(0) .
The diglyme ligand stabilizes the nickel center during these steps, preventing aggregation and off-pathway reactions. Computational studies suggest the silyl group’s β-effect directs regioselectivity by stabilizing transition states through hyperconjugation .
Comparative Analysis with Related Nickel Complexes
Diglyme nickel dibromide offers distinct advantages over similar catalysts:
The diglyme complex’s superior performance in cross-coupling stems from its balance of electron donation and steric bulk, which enhances both activity and selectivity.
Industrial and Pharmaceutical Relevance
Diglyme nickel dibromide’s ability to construct chiral centers with precision aligns with pharmaceutical demands for enantiopure therapeutics. For example, the synthesis of 14 aab, a precursor to bioactive molecules, was achieved in 75% yield and 99:1 e.r. using this catalyst . Additionally, its use in polymer synthesis (e.g., poly(3-hexylthiophene)) highlights materials science applications, though NiBr₂·DME remains more common in this niche .
Challenges and Future Directions
Despite its promise, diglyme nickel dibromide faces limitations:
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Moisture Sensitivity: Requires inert handling, complicating large-scale use.
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Substrate Scope: Limited to allylic bromides; expanding to chlorides or sulfonates could broaden utility.
Ongoing research aims to:
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